REACTION_CXSMILES
|
[F:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][CH:6]=1.[Li+].[OH-]>O1CCOCC1>[F:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1 |f:1.2|
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Name
|
|
Quantity
|
7.7 g
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Type
|
reactant
|
Smiles
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FCCOC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
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[Li+].[OH-]
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Name
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|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in H2O (30 ml)
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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TEMPERATURE
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Details
|
Under cooling the
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Type
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EXTRACTION
|
Details
|
extracted with CHCl3
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over MgSO4
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Type
|
CUSTOM
|
Details
|
Evaporation and recrystallization from ethyl acetate and methylene chloride
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FCCOC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |